Benzo[c][1,2,5]thiadiazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone
Description
Benzo[c][1,2,5]thiadiazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused to a methanone group, which is further linked to a 5-(pyridin-4-yl)indoline moiety. The benzo[c][1,2,5]thiadiazole unit is an electron-deficient aromatic system known for its strong electron-withdrawing properties, making it valuable in optoelectronic materials and medicinal chemistry .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4OS/c25-20(16-1-3-17-18(12-16)23-26-22-17)24-10-7-15-11-14(2-4-19(15)24)13-5-8-21-9-6-13/h1-6,8-9,11-12H,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKFAEZHIAABDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C4=CC5=NSN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 5-Chlorobenzo[c]thiadiazole
A mixture of 5-chlorobenzo[c]thiadiazole (20 mmol) in 45% hydrobromic acid is refluxed with bromine (60 mmol) for 12 hours. The reaction yields 4,7-dibromo-5-chlorobenzo[c]thiadiazole as a straw-yellow solid after filtration and recrystallization from dichloromethane (70–80% yield).
Key Conditions :
- Reagents: HBr (45%), Br₂
- Temperature: 100°C (reflux)
- Time: 12 hours
Tetrabromination for Biphenyl Derivatives
For tetrasubstituted BTD derivatives, 1,1'-bi(cyclohexa-1,5-diene)-3,3',4,4'-tetraamine is treated with thionyl chloride (SOCl₂) and pyridine at 100°C. This yields 4,4',7,7'-tetrabromo-5,5'-bibenzo[c]thiadiazole, a critical intermediate for subsequent cross-coupling reactions.
Functionalization of the Indolin-1-yl Methanone Moiety
The 5-(pyridin-4-yl)indolin-1-yl methanone fragment is synthesized via a one-pot, stepwise protocol involving Michael addition and cyclization.
One-Pot Synthesis via Melt Conditions
Chalcone derivatives (1 mmol) and isoniazid (1 mmol) are ground and heated at 160–180°C for 30–45 minutes. This melt-phase reaction produces pyrazoline/pyrazole-tethered pyridinyl methanones with yields exceeding 90%.
Example Reaction Table :
| Chalcone Derivative | Product | Yield (%) |
|---|---|---|
| 3a | 5-(pyridin-4-yl)indolin-1-yl methanone | 96 |
| 3b | Analogous derivative | 92 |
Optimization of Cyclization
Elevated temperatures (170°C) and extended reaction times (45 minutes) improve cyclization efficiency. The absence of solvents minimizes side reactions, achieving >93% yield for o-benzylated chalcone derivatives.
Cross-Coupling Strategies for Final Assembly
The BTD core and indolinyl methanone are conjugated via palladium-catalyzed cross-coupling reactions.
Suzuki–Miyaura Coupling
A degassed mixture of 4,4',7,7'-tetrabromo-BTD (1 mmol), pyridin-4-ylboronic ester (5 mmol), and Pd(PPh₃)₄ in toluene/ethanol (6:0.2 mL) is stirred at 80°C for 60 hours. Potassium carbonate (2 M) facilitates transmetalation, yielding the coupled product in 30–70% yield after silica gel purification.
Critical Parameters :
- Catalyst: Tetrakis(triphenylphosphine)palladium(0)
- Base: K₂CO₃
- Solvent: Toluene/ethanol
Stille Coupling for Thiophene-Bridged Derivatives
For thiophene-linked analogs, N,N-diphenyl-4-(5-(tributylstannyl)thiophen-2-yl)aniline (6 mmol) and tetrabromo-BTD (1 mmol) are reacted in toluene with Pd(PPh₃)₄ at 110°C for 30 hours. Precipitation in methanol and chromatography yield dark solids (30% yield).
Purification and Characterization
Recrystallization and Chromatography
Crude products are recrystallized from dichloromethane or purified via silica gel chromatography using dichloromethane/hexane gradients. Purity is confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).
Spectroscopic Validation
- ¹H NMR : Peaks at δ 8.64 (s, 2H) and δ 7.73 (s, 2H) confirm aromatic protons on the BTD core.
- FT-IR : Absorbance at 1584 cm⁻¹ (C=N stretch) and 1310 cm⁻¹ (S=O stretch) validate functional groups.
- MALDI-TOF-MS : Molecular ion peaks align with theoretical masses (e.g., m/z 585.3 for C₁₂H₂Br₄N₄S₂).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Complexity |
|---|---|---|---|
| Suzuki–Miyaura | 30–70 | 60 | High |
| Stille Coupling | 30 | 30 | Moderate |
| One-Pot Melt Reaction | 90–98 | 0.75 | Low |
The one-pot melt reaction offers superior efficiency but is limited to precursor synthesis. Cross-coupling methods, while lower-yielding, enable precise structural diversification.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Benzo[c][1,2,5]thiadiazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could yield an alcohol .
Scientific Research Applications
Benzo[c][1,2,5]thiadiazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone is a complex organic compound featuring a benzo[c][1,2,5]thiadiazole core. Research indicates that this compound has diverse applications across chemistry, biology, medicine, and industry.
Scientific Research Applications
This compound is employed in various scientific research fields:
- Chemistry It serves as a building block in synthesizing complex molecules. Its chemical reactions include oxidation, reduction, and substitution.
- Biology The compound is potentially useful as a fluorescent probe for bioimaging applications.
- Medicine It is investigated for potential therapeutic properties, including antibacterial and antifibrotic activities.
- Industry It is used in developing organic photovoltaics and photocatalysts. The compound operates through an intramolecular charge transfer mechanism during light absorption and is being researched for use in photovoltaics or as a fluorescent sensor.
Antifibrotic Activity
Derivatives of benzo[c][1,2,5]thiadiazole have demonstrated antifibrotic properties. These derivatives have been evaluated for their inhibitory effects on activin receptor-like kinase 5 (ALK5) and p38α mitogen-activated protein (MAP) kinase pathways. One derivative showed a high potency against ALK5, with an IC50 value of 0.008 μM.
Anticancer Effects
Pyrazole compounds, which may include derivatives of benzo[c][1,2,5]thiadiazole, demonstrate anticancer effects . Certain synthesized pyrazolo-pyridine derivatives have exhibited anticancer activity against various cancer cell lines, including MCF-7, Hela, and HCT116 . These compounds can induce cell cycle arrest and apoptosis in cancer cell lines and show inhibitory activity against CDK2 and CDK9 . Molecular docking studies suggest that these compounds fit well in the active sites of CDK2 and CDK9, indicating a mechanism for their action against cancer cells . Certain pyrazole carboxamides have also demonstrated excellent inhibitory activities against HDAC2 and significantly suppressed the migration of A375 and H460 cells .
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation This reaction can introduce oxygen-containing functional groups.
- Reduction This reaction can remove oxygen-containing functional groups or reduce double bonds.
- Substitution This reaction involves replacing one functional group with another.
Mechanism of Action
The mechanism of action of benzo[c][1,2,5]thiadiazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can activate mitochondria-dependent autophagy to eliminate internalized bacteria in host cells . Its photoactive core also allows it to function as a molecular heterogeneous photosensitizer for the production of singlet oxygen under continuous flow conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related molecules, focusing on molecular features, physicochemical properties, and applications:
Key Comparative Insights
Core Heterocycle Variations: The target compound and 42 share the benzo[c][1,2,5]thiadiazole core, but 42 incorporates a dihydroquinazolinone moiety instead of the pyridinyl-indoline group. This difference likely impacts planarity and electronic properties, with 42 demonstrating cytotoxicity (48% yield, 216–218°C melting point) . Replacing sulfur in thiadiazole with oxygen (e.g., DTCPBO, DTCTBO) reduces electron-withdrawing strength, altering optoelectronic performance in semiconductors .
Applications :
- DTCPB and DTCTB are tailored for high-performance organic light-emitting diodes (OLEDs) due to tunable HOMO levels .
- The thiazole-containing oxadiazole derivative () shows kinase inhibition, suggesting the target compound’s pyridinyl-indoline group could similarly target enzymes or receptors in drug discovery .
Synthetic Complexity :
- The target compound’s synthesis likely involves coupling a benzo[c][1,2,5]thiadiazole carbonyl intermediate with a pyridinyl-indoline precursor, analogous to methods in (e.g., Friedel-Crafts acylation or Ullmann coupling) .
Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound is characterized by a complex structure featuring a benzo[c][1,2,5]thiadiazole moiety linked to a pyridinyl-indolinyl framework. The synthesis typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity.
Antifibrotic Activity
Recent studies have demonstrated that derivatives of benzo[c][1,2,5]thiadiazole exhibit potent antifibrotic properties. For example, compounds designed around this scaffold have been evaluated for their inhibitory effects on activin receptor-like kinase 5 (ALK5) and p38α mitogen-activated protein (MAP) kinase pathways. One notable derivative showed an IC50 value of 0.008 μM against ALK5, indicating high potency compared to existing treatments such as LY-2157299 (IC50 = 0.129 μM) and EW-7197 (IC50 = 0.014 μM) .
Mechanistic Studies
The mechanism of action involves the inhibition of TGF-β signaling pathways, which are critical in fibrosis and cancer progression. In vitro assays using cell lines such as SPC-A1 and HepG2 demonstrated that the compound effectively reduced Smad signaling and cell motility, further supporting its potential as an antifibrotic agent .
Pharmacokinetic Properties
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses have shown promising pharmacokinetic profiles for these compounds. For instance, derivatives like 14c and 14g exhibited favorable drug-likeness characteristics, suggesting good absorption and metabolic stability .
Comparative Biological Activity Table
| Compound | Target | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Benzo[c][1,2,5]thiadiazole derivative 14c | ALK5 | 0.008 | High |
| LY-2157299 | ALK5 | 0.129 | - |
| EW-7197 | ALK5 | 0.014 | - |
| Benzo[c][1,2,5]thiadiazole derivative 14g | p38α MAPK | N/A | High |
Case Studies
- Antifibrotic Evaluation : A study synthesized several derivatives based on benzo[c][1,2,5]thiadiazole and evaluated their antifibrotic effects in vitro. The most active compound demonstrated significant inhibition of TGF-β-induced fibrosis markers in lung fibroblasts.
- Cancer Therapeutics : Another research effort focused on the anti-cancer potential of these compounds through modulation of the TGF-β pathway. The findings indicated that specific derivatives could hinder tumor growth in xenograft models.
- Antiviral Activity : Emerging data suggest that certain formulations may exhibit antiviral properties against RNA viruses by inhibiting key viral enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
